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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of Keverprazan, a potassium-

competitive acid blocker (P-CAB), and Lansoprazole, a proton pump inhibitor (PPI). We will

delve into their comparative efficacy in acid suppression and ulcer healing, supported by

experimental data. This analysis will also cover their distinct mechanisms of action and the

experimental models used for their evaluation.

Executive Summary
Keverprazan demonstrates a more potent and sustained inhibition of gastric acid secretion

compared to lansoprazole in preclinical models.[1] Clinical studies further establish that

Keverprazan is non-inferior to lansoprazole in the healing of duodenal ulcers and erosive

esophagitis, with a comparable safety profile.[2][3][4][5] The fundamental difference in their

mechanism of action—reversible potassium competition versus irreversible proton pump

inhibition—underpins the observed differences in their pharmacodynamic profiles.

Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative data from clinical trials comparing the

efficacy of Keverprazan and Lansoprazole in treating acid-related disorders.

Table 1: Duodenal Ulcer Healing Rates (Phase III Clinical Trial)[4][6]
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Treatment
Group

Healing Rate
at Week 4 (Full
Analysis Set)

Healing Rate
at Week 6 (Full
Analysis Set)

Healing Rate
at Week 4 (Per
Protocol Set)

Healing Rate
at Week 6 (Per
Protocol Set)

Keverprazan (20

mg)
83.9% (151/180) 94.4% (170/180) 86.8% (144/166) 98.2% (163/166)

Lansoprazole (30

mg)
80.3% (143/178) 93.3% (166/178) 85.6% (143/167) 97.6% (163/167)

Table 2: Duodenal Ulcer Healing Rates (Phase II Clinical Trial)[4]

Treatment Group Healing Rate at Week 4 Healing Rate at Week 6

Keverprazan (20 mg) 87.27% 96.36%

Keverprazan (30 mg) 90.16% 98.36%

Lansoprazole (30 mg) 79.69% 92.19%

Mechanism of Action: A Tale of Two Inhibitors
The primary target for both Keverprazan and Lansoprazole is the H+/K+-ATPase, or proton

pump, located in the gastric parietal cells. However, their mode of inhibition differs significantly.

Lansoprazole, as a PPI, is a prodrug that requires activation in the acidic environment of the

parietal cell's secretory canaliculi.[7] The activated form then covalently binds to cysteine

residues on the proton pump, leading to irreversible inhibition.[7]

In contrast, Keverprazan, a P-CAB, does not require acid activation. It competitively and

reversibly binds to the potassium-binding site of the H+/K+-ATPase, thereby blocking the final

step in the gastric acid secretion pathway.[7]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.researchgate.net/publication/371131910_Efficacy_and_safety_of_keverprazan_compared_to_lansoprazole_in_the_treatment_of_duodenal_ulcer_a_phase_III_randomised_double-blind_multicentre_trial
https://www.benchchem.com/product/b15591018?utm_src=pdf-body
https://www.ovid.com/journals/ejops/abstract/10.1016/j.ejps.2023.106578~keverprazan-a-novel-potassium-competitive-acid-blocker?redirectionsource=fulltextview
https://www.ovid.com/journals/ejops/abstract/10.1016/j.ejps.2023.106578~keverprazan-a-novel-potassium-competitive-acid-blocker?redirectionsource=fulltextview
https://www.benchchem.com/product/b15591018?utm_src=pdf-body
https://www.ovid.com/journals/ejops/abstract/10.1016/j.ejps.2023.106578~keverprazan-a-novel-potassium-competitive-acid-blocker?redirectionsource=fulltextview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15591018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gastric Parietal Cell

Histamine

H2 Receptor

Acetylcholine

M3 Receptor

Gastrin

CCK2 Receptor

cAMP

+

Ca²⁺

+ +

H⁺/K⁺-ATPase
(Proton Pump)

Activates Activates

H⁺

Secretes

Gastric Lumen

K⁺

Influx

Lansoprazole (PPI)

Irreversible
Inhibition

Keverprazan (P-CAB)

Reversible
Competition with K⁺

Click to download full resolution via product page

Signaling Pathway of Gastric Acid Secretion and Inhibition

Experimental Protocols
Standard preclinical in vivo models are employed to evaluate the efficacy of anti-ulcer agents

like Keverprazan and Lansoprazole.
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Pylorus Ligation-Induced Ulcer Model in Rats
This model assesses the ability of a compound to reduce gastric acid secretion and prevent

ulcer formation due to acid accumulation.

Protocol Outline:[1]

Animal Model: Male Wistar rats are typically used.

Fasting: Animals are fasted for 24-48 hours before the experiment to ensure an empty

stomach.

Drug Administration: Test compounds (Keverprazan or Lansoprazole) or vehicle are

administered orally or intraperitoneally at predetermined doses.

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric

end of the stomach is ligated to prevent gastric emptying.

Incubation Period: The animals are allowed to recover for a specified period (e.g., 4-19

hours), during which gastric acid accumulates.

Sample Collection and Analysis: Animals are euthanized, and the stomach is dissected. The

gastric contents are collected to measure volume, pH, and total acidity. The stomach lining is

examined for ulcers, and an ulcer index is calculated.

Ethanol-Induced Gastric Ulcer Model in Rats
This model evaluates the cytoprotective effects of a drug against a necrotizing agent.

Protocol Outline:[8]

Animal Model: Male Wistar rats are commonly used.

Fasting: Animals are fasted for 24 hours prior to the experiment.

Drug Administration: The test compounds (Keverprazan or Lansoprazole) or vehicle are

administered orally.
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Ulcer Induction: After a specific time (e.g., 30-60 minutes), absolute ethanol is administered

orally to induce gastric lesions.

Evaluation: After a set period (e.g., 1 hour), the animals are euthanized, and their stomachs

are removed. The stomachs are then opened along the greater curvature and examined for

the presence and severity of ulcers, which are scored to determine an ulcer index.

In Vivo Ulcer Model Experimental Workflow

Animal Fasting

Drug Administration
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General Experimental Workflow for In Vivo Ulcer Models

Comparative Pharmacodynamics
A preclinical study in rats demonstrated that Keverprazan is more effective and has a longer-

lasting inhibitory effect on gastric acid secretion compared to lansoprazole.[1] This is consistent

with the pharmacodynamic profiles of P-CABs, which exhibit a rapid onset of action and

prolonged acid suppression.[7] In a clinical study with healthy volunteers, a single 20 mg dose

of keverprazan resulted in a 24-hour intragastric pH > 3 holding time ratio (HTR) of 85.5%,

which increased to 99.6% after seven days of dosing.[6]

Conclusion
The available in vivo data from both preclinical and clinical studies indicate that Keverprazan is

a highly effective inhibitor of gastric acid secretion, with a pharmacodynamic profile that may

offer advantages over traditional PPIs like lansoprazole. Its non-inferiority in clinical endpoints

for duodenal ulcer and erosive esophagitis healing, coupled with a comparable safety profile,

positions Keverprazan as a significant therapeutic alternative in the management of acid-

related disorders. Future research should continue to explore the long-term efficacy and safety

of Keverprazan in a broader range of patient populations and acid-related conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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